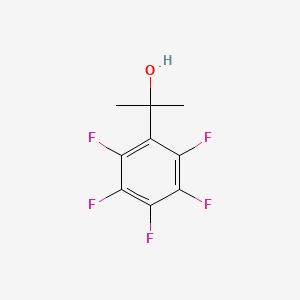

2-(Pentafluorophenyl)-2-propanol

概要

説明

Pentafluorophenol is an organofluorine compound with the formula C6F5OH . It is the perfluorinated analogue of phenol and is a white odorless solid that melts just above room temperature .

Synthesis Analysis

Pentafluorophenol is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . It can be used as a reactant to synthesize pentafluorophenyl esters from N-protected amino acid in the presence of dicyclohexylcarbodiimide and ethyl acetate .Molecular Structure Analysis

The molecular structure of pentafluorophenol consists of a phenol group where all the hydrogen atoms are replaced by fluorine atoms .Chemical Reactions Analysis

Pentafluorophenol can react with primary amines to form pentafluorophenyl esters .Physical And Chemical Properties Analysis

Pentafluorophenol is a white solid or colorless liquid with a melting point of 32.8 °C and a boiling point of 145.6 °C .科学的研究の応用

Synthesis of Porphyrinoids

2-(Pentafluorophenyl)-2-propanol: is utilized in the synthesis of meso-tetraphenylporpholactones and their metal complexes, which are significant in technical and biomedical applications . These compounds are part of the porphyrinoid family, which are known for their diverse applications due to their unique photophysical and electrochemical properties.

Platinum (II) Complexes

The compound is involved in the synthesis of Pt(II) complexes with pentafluorophenyl-substituted bipyridines . These complexes are studied for their electrostatic interactions, which are crucial in determining the molecular structures and their supramolecular associations. This has implications in fields ranging from organic electronics to pharmaceuticals.

Lewis Acidic Boron Reagents

In chemistry, 2-(pentafluorophenyl)propan-2-ol is associated with boron reagents like tris(pentafluorophenyl)borane , which have a wide range of applications due to their Lewis acidity . These reagents are pivotal in various chemical transformations, including catalysis and synthesis of complex molecules.

Proteomics Research

This compound is also a specialty product for proteomics research applications . Proteomics, the large-scale study of proteins, is a crucial part of understanding biological systems, and compounds like 2-(pentafluorophenyl)propan-2-ol play a role in the analysis and identification of proteins.

Material Science

In material science, 2-(pentafluorophenyl)propan-2-ol may be used in processes like the electrophoretic deposition of aluminum particles from propan-2-ol suspensions . This method is employed to create coatings with specific properties for industrial applications.

Biocidal Applications

Lastly, the compound finds use in biocidal products. For instance, propan-2-ol , which shares a functional group with 2-(pentafluorophenyl)propan-2-ol, is used in disinfectant products due to its effectiveness in killing or deactivating pathogens .

作用機序

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to covalently bind to their target proteins, leading to sustained inhibition . This suggests that 2-(Pentafluorophenyl)-2-propanol may interact with its targets in a similar manner.

Biochemical Pathways

The compound’s potential to bind to various proteins and enzymes suggests that it could influence multiple biochemical pathways .

Pharmacokinetics

Based on its structural similarity to other compounds, it can be hypothesized that it may exhibit similar pharmacokinetic properties .

Result of Action

Its potential to covalently bind to various proteins and enzymes suggests that it could have significant effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-9(2,15)3-4(10)6(12)8(14)7(13)5(3)11/h15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZQNFRUGHFDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294548 | |

| Record name | 2-(pentafluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pentafluorophenyl)-2-propanol | |

CAS RN |

715-31-1 | |

| Record name | 715-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pentafluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

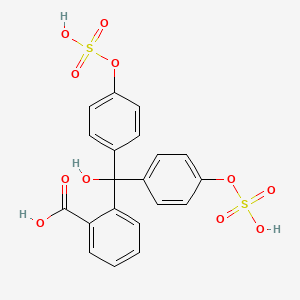

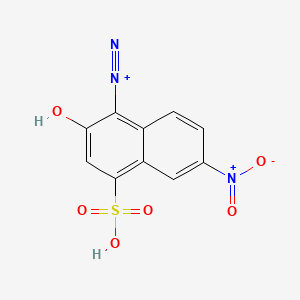

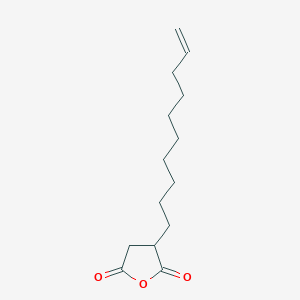

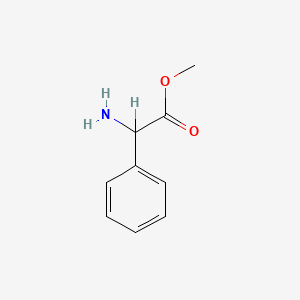

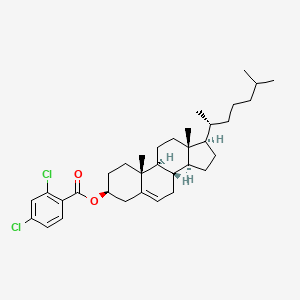

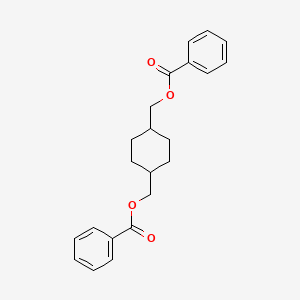

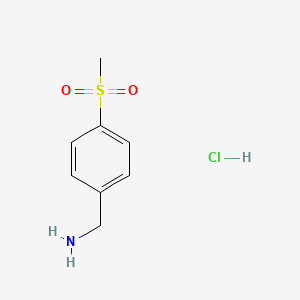

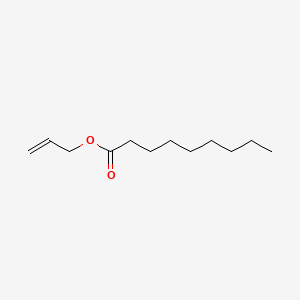

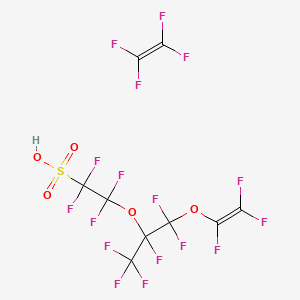

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。